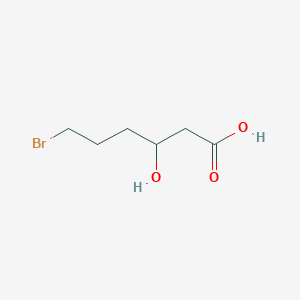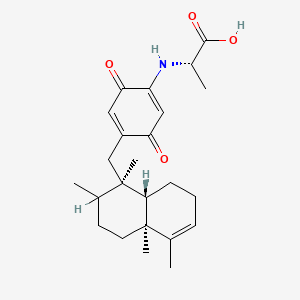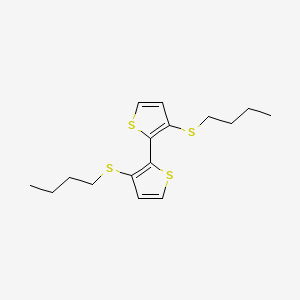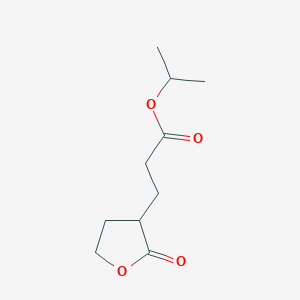![molecular formula C22H18N4 B14274770 4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile CAS No. 179176-43-3](/img/structure/B14274770.png)
4,4'-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is an organic compound with the molecular formula C({22})H({18})N(_{4}) It is known for its distinctive structure, which includes a dimethylamino group attached to a phenyl ring, linked via an azanediyl bridge to two benzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-(dimethylamino)aniline and 4-cyanobenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form the intermediate Schiff base.
Cyclization: The Schiff base is then cyclized under acidic conditions to yield the final product.
The reaction conditions often involve refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the nitrile groups, converting them into primary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like bromine or nitric acid can facilitate electrophilic substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives, depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is used as a building block for the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features allow it to bind to specific proteins or nucleic acids, making it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile are investigated for their pharmacological properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable, colored complexes makes it valuable in the manufacture of various colorants.
Mechanism of Action
The mechanism of action of 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the benzonitrile groups can engage in π-π stacking with aromatic residues in proteins or nucleic acids. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-{[4-(Methylamino)phenyl]azanediyl}dibenzonitrile
- 4,4’-{[4-(Ethylamino)phenyl]azanediyl}dibenzonitrile
- 4,4’-{[4-(Dimethylamino)phenyl]imino}dibenzonitrile
Uniqueness
Compared to similar compounds, 4,4’-{[4-(Dimethylamino)phenyl]azanediyl}dibenzonitrile is unique due to the presence of the dimethylamino group, which enhances its electron-donating ability and reactivity. This makes it particularly useful in applications requiring strong nucleophiles or electron-rich intermediates.
Properties
CAS No. |
179176-43-3 |
|---|---|
Molecular Formula |
C22H18N4 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
4-(4-cyano-N-[4-(dimethylamino)phenyl]anilino)benzonitrile |
InChI |
InChI=1S/C22H18N4/c1-25(2)19-11-13-22(14-12-19)26(20-7-3-17(15-23)4-8-20)21-9-5-18(16-24)6-10-21/h3-14H,1-2H3 |
InChI Key |
RJEPHFYDFFVTHV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)
![1,1'-[(2-Methyl-1,3-phenylene)bis(methyleneoxy)]dibenzene](/img/structure/B14274738.png)








